2(1H)-Phenanthrenone, 3,4,4a,9-tetrahydro-1,1,4a-trimethyl-
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Overview
Description
2(1H)-Phenanthrenone, 3,4,4a,9-tetrahydro-1,1,4a-trimethyl-: is an organic compound belonging to the phenanthrenone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Phenanthrenone, 3,4,4a,9-tetrahydro-1,1,4a-trimethyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the phenanthrenone core through cyclization of appropriate precursors.
Hydrogenation: Reduction of double bonds to achieve the tetrahydro configuration.
Methylation: Introduction of methyl groups at specific positions using methylating agents.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processing: Small-scale synthesis in laboratory settings.
Continuous Flow Chemistry: Large-scale production using continuous flow reactors for better efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can further hydrogenate the compound.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles.
Major Products Formed
Oxidized Derivatives: Formation of ketones, alcohols, or carboxylic acids.
Reduced Derivatives: Fully hydrogenated phenanthrenone derivatives.
Substituted Derivatives: Introduction of various functional groups such as halides, alkyl, or aryl groups.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand or catalyst in various organic reactions.
Material Science: Incorporated into polymers or materials for enhanced properties.
Biology
Biological Probes: Used in studying biological pathways and interactions.
Drug Development: Potential precursor or intermediate in the synthesis of pharmaceutical compounds.
Medicine
Therapeutic Agents: Investigated for potential therapeutic properties such as anti-inflammatory or anticancer activities.
Industry
Dyes and Pigments: Used in the production of dyes and pigments for various applications.
Organic Electronics: Incorporated into organic electronic devices for improved performance.
Mechanism of Action
The mechanism of action of 2(1H)-Phenanthrenone, 3,4,4a,9-tetrahydro-1,1,4a-trimethyl- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating biological pathways. The exact pathways and molecular targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Phenanthrene: A parent compound with a similar core structure but lacking the specific substitutions.
Phenanthrenone Derivatives: Compounds with different substituents on the phenanthrenone core.
Uniqueness
2(1H)-Phenanthrenone, 3,4,4a,9-tetrahydro-1,1,4a-trimethyl- is unique due to its specific tetrahydro and trimethyl substitutions, which may confer distinct chemical and physical properties compared to other phenanthrenone derivatives.
Properties
CAS No. |
53603-15-9 |
---|---|
Molecular Formula |
C17H20O |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
1,1,4a-trimethyl-4,9-dihydro-3H-phenanthren-2-one |
InChI |
InChI=1S/C17H20O/c1-16(2)14-9-8-12-6-4-5-7-13(12)17(14,3)11-10-15(16)18/h4-7,9H,8,10-11H2,1-3H3 |
InChI Key |
POIURCLGDUTVQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)CCC2(C1=CCC3=CC=CC=C32)C)C |
Origin of Product |
United States |
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